4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
Description
4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 4-ethoxy substituent, a 2-methyl group, and a piperazine ring modified with a propylsulfonyl moiety at the 6-position. The propylsulfonyl group on piperazine introduces strong electron-withdrawing effects, which may influence binding interactions and metabolic stability .
Properties
IUPAC Name |
4-ethoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-10-22(19,20)18-8-6-17(7-9-18)13-11-14(21-5-2)16-12(3)15-13/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIUZHXETVWEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Core
Key Findings :
- Lipophilicity : The target compound’s ethoxy and methyl groups increase logP compared to the dimethoxy analog, favoring passive diffusion across biological membranes.
- Electronic Effects: The propylsulfonyl group in the target compound enhances solubility via polar interactions, contrasting with non-sulfonylated analogs like ’s piperidine derivative .
Piperazine Modifications in Related Compounds
Key Findings :
- Sulfonyl vs. Fluorinated Alkyl : The target’s sulfonyl group offers superior solubility and electrostatic interactions compared to fluorinated alkyl chains, which prioritize metabolic stability .
- Piperazine vs. Morpholine : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding with biological targets than morpholine’s oxygen, critical for kinase inhibition .
Structural-Activity Relationship (SAR) Insights
- Position 2 & 4 Substitutions : Methyl and ethoxy groups at positions 2 and 4 reduce steric hindrance compared to bulkier substituents, optimizing binding in enzyme active sites.
- 6-Position Heterocycles : Piperazine derivatives with sulfonyl or fluorinated groups exhibit distinct pharmacokinetic profiles. Sulfonyl-modified piperazines (target compound) are preferred for solubility-driven applications, while fluorinated analogs () suit long-acting therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
